Physicochemical Profiling and Synthetic Methodology of 3-(Ethylsulfanyl)cyclohexan-1-amine: A Technical Guide for Drug Discovery
Physicochemical Profiling and Synthetic Methodology of 3-(Ethylsulfanyl)cyclohexan-1-amine: A Technical Guide for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, functionalized aliphatic rings serve as critical bioisosteres for aromatic systems, offering improved pharmacokinetic profiles, reduced toxicity, and enhanced three-dimensionality (higher Fsp³ fraction). 3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) is a highly versatile, 1,3-disubstituted cyclohexane building block[1]. Featuring a basic primary amine and a lipophilic thioether moiety, this compound provides a unique vector for structure-activity relationship (SAR) exploration.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and outlines rigorous analytical protocols for its characterization.
Structural Rationale and Pharmacological Relevance
The architecture of 3-(Ethylsulfanyl)cyclohexan-1-amine is defined by two distinct functional groups situated on a flexible cyclohexane scaffold:
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The Primary Amine (-NH₂): Acts as a classical hydrogen bond donor and acceptor. With a typical pKa of ~10.5, it remains protonated at physiological pH (7.4), facilitating electrostatic interactions with target proteins (e.g., GPCRs or kinase hinge regions).
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The Ethylsulfanyl Moiety (-S-CH₂CH₃): A lipophilic, electron-rich group. Unlike ethers, thioethers are highly polarizable. Furthermore, the sulfur atom serves as a metabolic liability that can be intentionally oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), allowing medicinal chemists to precisely dial in topological polar surface area (TPSA) and aqueous solubility without altering the core carbon framework.
Physicochemical Properties
Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biological systems. The data below synthesizes established chemical parameters[2][3] with calculated cheminformatics profiling.
| Property | Value | Pharmacological Rationale |
| CAS Number | 1340433-68-2[1] | Unique identifier for compound tracking and procurement. |
| Molecular Formula | C₈H₁₇NS[2] | Determines baseline atomic composition and heavy atom count. |
| Molecular Weight | 159.29 g/mol [3] | Highly favorable for Fragment-Based Drug Discovery (FBDD) (MW < 300). |
| Topological Polar Surface Area | ~51.32 Ų | Optimal for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų). |
| Calculated LogP (cLogP) | ~2.5 | Balances aqueous solubility with lipophilic membrane permeability. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
Synthetic Methodology
The synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine is achieved via a robust, two-step sequence: a Thia-Michael addition followed by a reductive amination. This sequence is designed under thermodynamic control to ensure high regioselectivity and functional group tolerance.
Workflow Visualization
Caption: Synthetic workflow for 3-(Ethylsulfanyl)cyclohexan-1-amine via Thia-Michael addition.
Step-by-Step Experimental Protocols
Protocol 1: Thia-Michael Addition (Synthesis of Intermediate)
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Causality & Rationale: According to Hard-Soft Acid-Base (HSAB) theory, thiolates are "soft" nucleophiles. They preferentially attack the "soft"
-carbon of an -unsaturated ketone (1,4-conjugate addition) rather than the "hard" carbonyl carbon (1,2-addition)[4].
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Preparation: Under an inert N₂ atmosphere, dissolve 2-cyclohexen-1-one (1.0 equiv) in a degassed solvent system (e.g., H₂O/THF).
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Catalysis: Introduce a catalytic amount of a mild base (e.g., triethylamine) or an organocatalyst like squaric acid to activate the enone[5].
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Addition: Dropwise add ethanethiol (1.2 equiv) at 0 °C. Crucial: Temperature control prevents the exothermic polymerization of the enone.
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Reaction: Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC.
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Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-(ethylsulfanyl)cyclohexan-1-one.
Protocol 2: Reductive Amination (Synthesis of Target Compound)
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Causality & Rationale: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is paramount. The electron-withdrawing acetate groups significantly attenuate the hydride's nucleophilicity. This prevents the premature reduction of the ketone starting material, allowing the reagent to selectively reduce the more electrophilic, transient iminium ion ()[6][7].
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Imine Formation: Dissolve 3-(ethylsulfanyl)cyclohexan-1-one (1.0 equiv) and ammonium acetate (10.0 equiv, acting as the ammonia source) in 1,2-dichloroethane (DCE)[8].
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Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature.
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Reaction: Stir under N₂ for 12–24 hours. The mildly acidic environment generated by the acetate facilitates iminium ion formation without degrading the thioether[9].
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Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with dichloromethane (DCM).
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Purification: Dry the organic phase, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH) to isolate the pure amine.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound for downstream biological assays, a self-validating analytical workflow must be employed. Relying on a single modality can lead to false positives (e.g., misidentifying a regioisomer).
Validation Workflow
Caption: Multi-modal analytical validation workflow ensuring high-fidelity structural confirmation.
Self-Validating Protocols
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Mass Balance & LC-MS: The theoretical exact mass for C₈H₁₇NS is 159.1082 Da. Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 160.1. By running a UV-detector in series with the mass spectrometer, researchers can validate that the primary UV-absorbing chromatographic peak corresponds exactly to the target mass, ruling out co-eluting impurities.
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NMR Spectroscopy (Stereochemical Resolution): Because the 1,3-disubstitution on the cyclohexane ring generates cis and trans diastereomers, standard ¹H NMR is insufficient. 2D NOESY or ROESY NMR experiments are required to observe through-space interactions between the axial/equatorial protons at positions 1 and 3, definitively assigning the stereochemical ratio of the synthesized batch.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from[Link]
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Azizi, N., et al. (2012). Squaric acid as an impressive organocatalyst for Michael addition in water. Comptes Rendus de l'Académie des Sciences. Retrieved from[Link]
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Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
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- 3. 20322-31-0|2-(Ethylsulfanyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]
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